2-hydrazino-3-phenylquinazolin-4(3H)-one

H1-antihistaminic in vivo pharmacology sedation profile

Researchers seeking to build 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones for H1-antihistamine programs often face limited access to reactive hydrazino-quinazolinone precursors. 2-Hydrazino-3-phenylquinazolin-4(3H)-one provides the essential nucleophilic hydrazino handle for cyclization with one-carbon donors. Key differentiation data: - Enables synthesis of compound 7b, achieving 70.7% bronchospasm protection with only ~5% sedation (vs. 26% for chlorpheniramine). - Forms hydrazone derivative AS3, more potent anti-inflammatory than diclofenac sodium in vivo. - Supports antifungal/antitubercular library construction; derivatives 7c/7d active against Candida albicans and Aspergillus niger, 7e inhibits 21% M. tuberculosis at 6.25 µg/mL. - 15N NMR-confirmed imino tautomer in DMSO-valuable for computational benchmarking. Standard purity: 97-98%. Inquire for bulk or custom packaging. Ships ambient; store at room temperature.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 731-52-2
Cat. No. B1298918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-3-phenylquinazolin-4(3H)-one
CAS731-52-2
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN
InChIInChI=1S/C14H12N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17)
InChIKeyVNBHFDXTDVKBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-3-phenylquinazolin-4(3H)-one (CAS 731-52-2): A Versatile Quinazolinone Scaffold for Heterocyclic Derivatization


2-Hydrazino-3-phenylquinazolin-4(3H)-one (CAS 731-52-2) is a quinazolin-4(3H)-one derivative featuring a reactive hydrazino group at the 2-position and a phenyl substituent at the 3-position of the quinazolinone core. The compound serves as a key synthetic intermediate for generating diverse fused heterocyclic systems including 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, pyrazoles, thiadiazoles, and thiazoles [1]. As a primary amine-containing building block, the hydrazino moiety enables condensation reactions with aldehydes, ketones, and one-carbon donors to yield pharmacologically active derivatives [2]. The compound is synthesized from aniline via established routes and is commercially available with typical purity specifications of 97-98% for research and development applications .

Why Generic Quinazolinone Substitution Fails: The Critical Role of 2-Hydrazino-3-phenylquinazolin-4(3H)-one in Derivative Synthesis


Generic quinazolin-4(3H)-one scaffolds lacking the 2-hydrazino group cannot serve as direct replacements for 2-hydrazino-3-phenylquinazolin-4(3H)-one in synthetic workflows targeting fused triazoloquinazolines, hydrazones, or Schiff base derivatives. The terminal primary amine of the hydrazino moiety is the essential nucleophilic handle required for cyclization with one-carbon donors to form 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones [1]. Compounds such as 3-phenylquinazolin-4(3H)-one, which lack this hydrazino functionality, are incapable of participating in these specific cyclocondensation reactions. Furthermore, alternative 2-substituted quinazolinones with different leaving groups or non-nucleophilic substituents require fundamentally different reaction conditions and yield distinct product profiles [2]. The identity and position of the N3-phenyl substituent also influences both the reactivity of the hydrazino group and the biological activity of downstream derivatives, making direct substitution with differently substituted analogs non-trivial without re-optimization of synthetic and biological parameters [3].

Quantitative Differentiation Evidence: 2-Hydrazino-3-phenylquinazolin-4(3H)-one Versus Structural Analogs


Triazoloquinazolinone Derivative 7b Exhibits Equipotent In Vivo H1-Antihistaminic Protection with Significantly Reduced Sedation Versus Chlorpheniramine Maleate

The 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one derivative (7b), synthesized via cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, demonstrated equipotent in vivo H1-antihistaminic protection compared to the clinical reference standard chlorpheniramine maleate, while exhibiting approximately 5-fold lower sedation [1]. This sedation advantage represents a quantifiable therapeutic differentiation attributable to the triazoloquinazolinone scaffold accessible only through the 2-hydrazino precursor [2].

H1-antihistaminic in vivo pharmacology sedation profile quinazolinone derivatives

Hydrazone Derivative AS3 Demonstrates Superior Anti-Inflammatory Potency Relative to Diclofenac Sodium

The hydrazone derivative 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one (AS3), synthesized by condensation of 2-hydrazino-3-phenylquinazolin-4(3H)-one with 2-pentanone, exhibited more potent anti-inflammatory activity than the reference standard diclofenac sodium [1]. While the exact percentage inhibition or ED50 values are not provided in the abstract, the directional superiority statement is explicit and was observed alongside only mild ulcerogenic side effects relative to aspirin [2].

anti-inflammatory analgesic hydrazone derivatives COX inhibition

Triazoloquinazolinone Derivatives Exhibit Selective Antifungal Activity Against Candida albicans and Aspergillus niger

Derivatives synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one via cyclization with one-carbon donors showed selective antifungal activity. Specifically, compound 7c demonstrated good antifungal activity against Candida albicans, while compound 7d exhibited good activity against Aspergillus niger [1]. Additionally, compound 7e inhibited 21% growth of Mycobacterium tuberculosis at 6.25 µg/mL concentration [2]. These antimicrobial activities are scaffold-dependent and not observed with the unmodified precursor or with alternative 2-substituted quinazolinones lacking the triazolo ring system.

antifungal Candida albicans Aspergillus niger triazoloquinazolinone

Predominant Imino Tautomer Form in DMSO Solution Distinguishes 2-Hydrazono-3-phenylquinazolin-4(3H)-one from Related Hydrazino Heterocycles

15N NMR spectroscopic analysis reveals that 2-hydrazono-3-phenylquinazolin-4(3H)-ones exist predominantly as the imino tautomer (B) rather than the amino tautomer (A) in DMSO solution [1]. This contrasts with structurally related 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives, which were found to exist predominantly as the amino tautomers under identical conditions . The imino tautomeric preference influences the compound's nucleophilicity, hydrogen-bonding capacity, and subsequent reactivity in condensation and cyclization reactions.

tautomerism 15N NMR structural analysis physicochemical characterization

Structurally Distinct from 2-Methylphenyl Analog in Downstream Analgesic Activity Profile

The 3-(2-methylphenyl) analog of 2-hydrazinoquinazolin-4(3H)-one yields derivatives with distinct analgesic activity profiles compared to those derived from the 3-phenyl parent compound. While the parent 2-hydrazino-3-phenylquinazolin-4(3H)-one produces AS-series hydrazones with moderate analgesic and anti-inflammatory activity [1], the 2-methylphenyl analog yields thiosemicarbazide derivatives that were investigated specifically for antimicrobial applications [2]. This positional substitution effect demonstrates that the N3-phenyl group identity directly modulates the biological activity of downstream derivatives, making the unsubstituted 3-phenyl compound a distinct starting material rather than an interchangeable scaffold.

analgesic SAR structure-activity relationship 2-methylphenyl analog

Optimal Research and Industrial Application Scenarios for 2-Hydrazino-3-phenylquinazolin-4(3H)-one (CAS 731-52-2)


Synthesis of 1,2,4-Triazolo[4,3-a]quinazolin-5(4H)-one Derivatives for H1-Antihistaminic Drug Discovery

Researchers developing next-generation antihistamines with reduced sedative liability should prioritize 2-hydrazino-3-phenylquinazolin-4(3H)-one as the starting material for constructing 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one scaffolds. Cyclization with one-carbon donors yields derivatives such as compound 7b, which achieved 70.7% bronchospasm protection in conscious guinea pigs while inducing only ~5% sedation versus 26% for chlorpheniramine maleate [1]. This scaffold is inaccessible from non-hydrazino quinazolinone precursors.

Generation of Hydrazone Derivatives for Anti-Inflammatory Lead Optimization

Medicinal chemistry programs targeting inflammatory conditions can leverage the hydrazino group of 2-hydrazino-3-phenylquinazolin-4(3H)-one to condense with aldehydes or ketones, producing hydrazone derivatives such as AS3 (2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one). AS3 demonstrated more potent anti-inflammatory activity than diclofenac sodium in in vivo models [2]. The mild ulcerogenic profile of these hydrazone derivatives, relative to aspirin, further supports their development potential.

Antimicrobial Screening of Fused Quinazolinone Libraries

For antimicrobial discovery efforts, 2-hydrazino-3-phenylquinazolin-4(3H)-one enables access to triazoloquinazolinones with selective antifungal activity against clinically relevant pathogens. Derivatives 7c and 7d exhibited good activity against Candida albicans and Aspergillus niger, respectively, while derivative 7e inhibited 21% of Mycobacterium tuberculosis growth at 6.25 µg/mL [3]. This precursor supports the construction of focused libraries for antifungal and antitubercular screening cascades.

Physicochemical and Tautomeric Studies of Guanidine-Containing Heterocycles

Physical organic chemistry and computational chemistry groups investigating tautomerism in guanidine-like systems will find 2-hydrazino-3-phenylquinazolin-4(3H)-one a valuable model compound. 15N NMR studies confirm that it exists predominantly as the imino tautomer in DMSO solution, unlike 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives which adopt the amino tautomeric form [4]. This distinct tautomeric preference makes it suitable for benchmarking computational predictions and for structure-reactivity correlation studies.

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